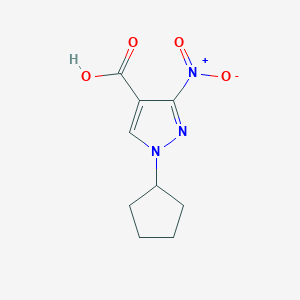

1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-cyclopentyl-3-nitropyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O4/c13-9(14)7-5-11(6-3-1-2-4-6)10-8(7)12(15)16/h5-6H,1-4H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMOXBLQNFXWHNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C=C(C(=N2)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclopentanone with hydrazine hydrate can form a cyclopentyl hydrazone intermediate, which can then undergo nitration and subsequent carboxylation to yield the target compound . Industrial production methods may involve optimized reaction conditions, such as the use of catalysts and specific temperature and pressure settings, to enhance yield and purity .

Chemical Reactions Analysis

1-Cyclopentyl-3-nitro-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The nitro group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction and oxidizing agents like potassium permanganate for oxidation. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory Activity : Research indicates that 1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxylic acid may inhibit inflammatory pathways. A study demonstrated that treatment with this compound significantly reduced levels of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent.

Antimicrobial Properties : Studies have shown that the compound exhibits antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Its minimum inhibitory concentrations (MIC) were comparable to established antibiotics, indicating its potential for development as an antimicrobial agent.

Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation and induce apoptosis in human cancer cell lines. The mechanism appears to involve the activation of caspases, which are crucial for programmed cell death .

Agrochemicals

The compound's structure allows it to be explored as a potential agrochemical agent. Its biological activities suggest that it may be effective against phytopathogenic fungi and pests, contributing to crop protection strategies.

Materials Science

In materials science, this compound can serve as a versatile intermediate in organic synthesis. Its functional groups allow for modifications that can lead to novel materials with specific properties such as conductivity or fluorescence.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities and properties of this compound compared to related pyrazole derivatives:

| Compound Name | Biological Activity | Unique Properties |

|---|---|---|

| This compound | Anti-inflammatory, Antimicrobial, Anticancer | Enhanced solubility due to cyclopentyl group |

| 5-Methylpyrazole | Antimicrobial | Simple structure; used as a building block |

| 4-Pyridylpyrazoles | Diverse biological activities | Notable for antimicrobial properties |

Case Studies

Several documented studies highlight the biological activity of this compound:

- Anti-inflammatory Activity : A study showed significant reductions in pro-inflammatory cytokines when cells were treated with this compound in vitro.

- Antimicrobial Efficacy : In vitro tests indicated that the compound effectively inhibited Staphylococcus aureus and Escherichia coli, with MIC values comparable to those of established antibiotics.

- Anticancer Activity : Research indicated that treatment with this compound could induce apoptosis in human cancer cell lines through caspase activation mechanisms .

Mechanism of Action

The mechanism of action of 1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Structural Features :

- Nitro group : Contributes to electron-withdrawing effects, influencing reactivity and binding interactions.

- Carboxylic acid : Enables hydrogen bonding and salt formation, critical for solubility and target interactions.

Molecular Formula and CAS :

- Reported molecular formulas vary: C₁₂H₁₁N₅O₂ () and C₉H₆F₃N₃O₂ () are conflicting.

- CAS Number: EN300-233051 .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares key attributes of 1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxylic acid with structurally related pyrazole derivatives:

* Formula from ; † Molecular weight calculated for C₁₂H₁₁N₅O₂.

Key Findings from Research

Substituent Effects :

- Cycloalkyl vs. Aryl : Cyclopentyl and cyclohexyl groups increase lipophilicity compared to phenyl, affecting pharmacokinetics. Cyclohexyl derivatives (e.g., C₁₈H₂₀N₂O₃) show higher molecular weights and steric hindrance .

- Nitro Position : Nitro at C3 (target compound) vs. C4 (e.g., 4-nitro-1-phenyl derivative) alters electronic properties and reactivity .

Bioactivity :

- Nitro groups are common in herbicides (e.g., pyrazosulfuron) and antimicrobial agents. The target compound’s nitro group may enhance herbicidal activity .

- Carboxylic acid groups enable interactions with enzymes or receptors, as seen in PDE inhibitors .

Crystallography and Stability: Pyrazole-carboxylic acid derivatives often form hydrogen-bonded networks (e.g., 1-allyl-3-amino analog), stabilizing crystal structures . The nitro group in the target compound may reduce hydrogen bonding compared to amino-substituted analogs, impacting solubility .

Discrepancies and Limitations

- Molecular Formula Conflicts : and report inconsistent formulas (C₁₂H₁₁N₅O₂ vs. C₉H₆F₃N₃O₂). Further validation via primary literature or analytical data is recommended.

Biological Activity

1-Cyclopentyl-3-nitro-1H-pyrazole-4-carboxylic acid is a compound belonging to the pyrazole family, known for its diverse biological activities. Pyrazoles are heterocyclic compounds that have garnered attention in medicinal chemistry due to their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The structure of this compound features a cyclopentyl group attached to a pyrazole ring with a nitro group and a carboxylic acid functional group. This unique arrangement contributes to its lipophilicity and reactivity, making it an interesting candidate for biological studies.

The biological activity of this compound is thought to arise from its ability to interact with various molecular targets within cells. The nitro group can undergo bioreduction to form reactive intermediates that may inhibit specific enzymes or receptors. This interaction can lead to modulation of key biological pathways involved in inflammation and microbial resistance .

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. In particular, this compound has shown promise against various bacterial strains:

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 25.1 | |

| Escherichia coli | 12.5 | |

| Pseudomonas aeruginosa | 12.5 |

These findings indicate that the compound could serve as a potential lead in the development of new antimicrobial agents.

Anti-inflammatory Activity

In addition to its antimicrobial properties, studies have suggested that this compound may possess anti-inflammatory effects. The mechanism likely involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammatory responses .

Case Studies

Several studies have explored the pharmacological activities of pyrazoles, including this compound:

- Antibacterial Efficacy : A study evaluated the antibacterial activity of various pyrazole derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited potent activity against resistant strains .

- Inflammation Models : In vitro assays demonstrated that this compound could reduce the production of inflammatory markers in macrophage cell lines stimulated with lipopolysaccharides (LPS), suggesting its potential as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclocondensation reactions, with cyclopentyl and nitro groups introduced via alkylation and nitration steps. For example, similar pyrazole derivatives are synthesized using ethyl acetoacetate, DMF-DMA, and substituted hydrazines under reflux conditions . Optimization includes varying solvents (e.g., ethanol, DMF), temperature (70–100°C), and catalysts (e.g., acetic acid for cyclization). Purity is enhanced via recrystallization from ethanol/water mixtures .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy : FT-IR confirms functional groups (e.g., carboxylic acid C=O at ~1700 cm⁻¹, nitro N-O at ~1520 cm⁻¹). NMR (¹H/¹³C) identifies substituents: cyclopentyl protons (δ 1.5–2.5 ppm) and pyrazole ring carbons (δ 140–160 ppm) .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves molecular geometry, hydrogen bonding (e.g., O–H···O/N interactions stabilizing crystal packing) . Data-to-parameter ratios >14 and R-factors <0.1 ensure reliability .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and respiratory protection to avoid inhalation of fine particles .

- Storage : Store at –20°C in airtight containers to prevent decomposition. Avoid contact with strong oxidizers (risk of NOx/CO release) .

- Spill Management : Neutralize with sand or vermiculite, collect in sealed containers, and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can computational methods predict the reactivity and stability of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or Amsterdam Density Functional (ADF) software to model electron density, HOMO-LUMO gaps, and Fukui indices for nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO/water) to predict stability under physiological conditions. Compare with experimental DSC/TGA data for thermal decomposition thresholds .

Q. What strategies address contradictions in biological activity data across studies?

- Methodological Answer :

- Dose-Response Curves : Standardize assays (e.g., IC50 measurements) using cell lines (e.g., HeLa, MCF-7) and controls (e.g., cisplatin for cytotoxicity) .

- Meta-Analysis : Cross-validate results with structural analogs (e.g., 5-methyl-1-phenyl derivatives) to isolate substituent-specific effects . Adjust for variables like solvent polarity (logP) and metabolic stability (CYP450 assays) .

Q. How do structural modifications (e.g., substituent variation) impact biological activity?

- Methodological Answer :

- SAR Studies : Synthesize analogs with substituents at positions 1 (cyclopentyl vs. phenyl) and 3 (nitro vs. amino). Test against enzyme targets (e.g., COX-2, EGFR) using fluorescence polarization or SPR .

- Crystallographic Analysis : Compare binding modes via protein-ligand SC-XRD (e.g., hydrogen bonding with Arg120 in COX-2) .

Key Research Findings

- Synthetic Efficiency : Cyclocondensation with DMF-DMA achieves >75% yield under optimized conditions .

- Bioactivity : Nitro and carboxylic acid groups enhance COX-2 inhibition (IC50 ~2.5 µM) compared to methyl esters .

- Stability : Thermal decomposition initiates at 185°C, with NO₂ release detected via TGA-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.